K-Ras ligand-Linker Conjugate 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

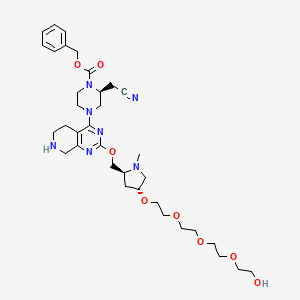

K-Ras ligand-Linker Conjugate 4 is a useful research compound. Its molecular formula is C35H51N7O8 and its molecular weight is 697.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of K-Ras ligand-Linker Conjugate 4 is the K-Ras protein . This compound incorporates a ligand for the K-Ras protein and a PROTAC linker, which recruits E3 ligases such as VHL, CRBN, MDM2, and IAP . The K-Ras protein plays a crucial role in cell signaling pathways, and its mutations are often associated with various types of cancer.

Mode of Action

this compound operates by binding to the K-Ras protein and recruiting E3 ligases . This recruitment leads to the ubiquitination of the K-Ras protein, marking it for degradation by the proteasome . This process selectively degrades the K-Ras protein, disrupting its function and potentially inhibiting the growth of cancer cells.

Biochemical Pathways

The key biochemical pathway affected by this compound is the ubiquitin-proteasome system . By recruiting E3 ligases to the K-Ras protein, this compound promotes the ubiquitination and subsequent degradation of the K-Ras protein. This can disrupt the signaling pathways in which the K-Ras protein is involved, potentially leading to the inhibition of cancer cell growth.

Result of Action

The primary result of the action of this compound is the degradation of the K-Ras protein . This degradation can disrupt the function of the K-Ras protein and the cell signaling pathways in which it is involved. In the context of cancer, this could potentially inhibit the growth of cancer cells.

生化学分析

Biochemical Properties

K-Ras ligand-Linker Conjugate 4 incorporates a ligand for K-Ras recruiting moiety and a PROTAC linker . The ligand for K-Ras recruiting moiety interacts with the K-Ras protein, a key player in cell signaling pathways . The PROTAC linker recruits E3 ligases, such as VHL, CRBN, MDM2, and IAP . These interactions are crucial for the function of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it can degrade K-Ras, a protein involved in cell signaling, in SW1573 cells with an efficacy of ≥70% .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with K-Ras and E3 ligases . It binds to K-Ras in an immunophilin-dependent fashion and mediates the formation of tripartite complexes of K-Ras, immunophilin, and the ligand . The recruitment of E3 ligases to these complexes leads to the ubiquitination and subsequent degradation of K-Ras .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome system . It interacts with E3 ligases, which are enzymes involved in the ubiquitination process

生物活性

K-Ras is a pivotal protein in the regulation of cell signaling pathways, particularly those involved in cell growth and proliferation. Mutations in K-Ras are implicated in approximately 30% of human cancers, making it a prime target for therapeutic intervention. K-Ras ligand-Linker Conjugate 4 represents a novel approach to targeting this oncogenic protein through the use of PROTAC (Proteolysis Targeting Chimeras) technology, which facilitates the degradation of specific proteins within cells.

Overview of this compound

This compound is designed to recruit E3 ligases such as VHL (von Hippel-Lindau), CRBN (cereblon), MDM2, and IAP (inhibitor of apoptosis proteins) to facilitate the ubiquitination and subsequent degradation of K-Ras. This compound consists of a ligand that specifically binds to K-Ras and a linker that connects it to an E3 ligase, enabling selective degradation of the mutated forms of K-Ras.

| Property | Value |

|---|---|

| Molecular Weight | 697.82 g/mol |

| Chemical Formula | C35H51N7O8 |

| CAS Number | 2378261-83-5 |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

This compound operates by harnessing the ubiquitin-proteasome system to selectively degrade K-Ras proteins. The mechanism involves:

- Binding : The ligand portion binds specifically to the K-Ras protein.

- Recruitment : The linker recruits an E3 ligase, facilitating ubiquitination.

- Degradation : Ubiquitinated proteins are recognized by the proteasome and degraded.

This approach has demonstrated significant efficacy in vitro, with studies showing degradation rates exceeding 70% in certain cancer cell lines, such as SW1573 cells .

Efficacy Studies

In vitro studies have established that this compound effectively reduces levels of K-Ras protein in cells expressing mutant variants. For instance, a study reported that the conjugate induced a significant decrease in K-Ras protein levels in HCT116 cells, which harbor common mutations in K-Ras . The degradation was shown to be proteasome-dependent, as inhibition of the proteasome with epoxomicin blocked this effect.

Case Studies

- Case Study: H358 Cells

- Case Study: MIA PaCa2 Cells

Comparative Analysis with Other PROTACs

A comparative analysis highlights how this compound stands out among other PROTACs targeting RAS proteins:

| Compound | Targeted Protein | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | K-Ras | ≥70 | High specificity for mutated forms |

| iDAb RAS-UBOX | Pan-RAS | Variable | Broader target range; less specific |

| VHL-DP KRAS | K-Ras | Significant | Effective but requires specific fusion constructs |

特性

IUPAC Name |

benzyl (2S)-2-(cyanomethyl)-4-[2-[[(2S,4R)-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-1-methylpyrrolidin-2-yl]methoxy]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N7O8/c1-40-24-30(48-20-19-47-18-17-46-16-15-45-14-13-43)21-29(40)26-49-34-38-32-22-37-10-8-31(32)33(39-34)41-11-12-42(28(23-41)7-9-36)35(44)50-25-27-5-3-2-4-6-27/h2-6,28-30,37,43H,7-8,10-26H2,1H3/t28-,29-,30+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUKYSZDGLMYSDL-OIFRRMEBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1COC2=NC3=C(CCNC3)C(=N2)N4CCN(C(C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1COC2=NC3=C(CCNC3)C(=N2)N4CCN([C@H](C4)CC#N)C(=O)OCC5=CC=CC=C5)OCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N7O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。